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Compound of Interest

5-Bromo-2-methoxypyridin-3-
Compound Name:
amine

cat. No.: B1520566

This technical guide provides a comprehensive overview of the key spectroscopic data for the
characterization of 5-Bromo-2-methoxypyridin-3-amine (CAS No. 884495-39-0). Intended for
researchers, scientists, and professionals in drug development, this document outlines the
expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data for this compound. In the absence of readily available, collated experimental spectra in
peer-reviewed literature, this guide leverages data from analogous structures and spectral
databases to provide a robust predictive analysis, alongside standardized protocols for
experimental data acquisition.

Molecular Structure and Physicochemical
Properties

5-Bromo-2-methoxypyridin-3-amine is a substituted pyridine with a molecular formula of
CeH7BrN20 and a molecular weight of 203.04 g/mol [1]. The molecule incorporates a primary
amine, a methoxy ether, and a bromine atom on the pyridine ring. These functional groups give
rise to a unique spectroscopic fingerprint, which is crucial for its identification and quality control
in synthetic applications.
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Property Value Source
CAS Number 884495-39-0 [1]
Molecular Formula CeH7BrN20 [1]
Molecular Weight 203.04 g/mol [1]
Monoisotopic Mass 201.97418 Da [1]
Melting Point 53-55 °C

Physical Form Solid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. Below is a predictive analysis of the *H and 13C NMR spectra for 5-Bromo-2-

methoxypyridin-3-amine, based on established principles of chemical shifts and coupling

constants for substituted pyridines.

Predicted *H NMR Spectrum

The expected *H NMR spectrum in a solvent like CDCIs would display signals for the two

aromatic protons, the amine protons, and the methoxy group protons.
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Assignment

Predicted
Chemical Shift

Multiplicity Integration

Rationale

H-4

Doublet (d) 1H

This proton is
expected to be
downfield due to
its position on
the aromatic ring.
It will likely
appear as a
doublet due to
coupling with H-
6.

H-6

Doublet (d) 1H

This proton is
adjacent to the
nitrogen atom
and is expected
to be the most
deshielded of the
aromatic protons.
It will appear as
a doublet due to
coupling with H-
4.

-NH:2

Broad Singlet (bor  2H

s)

The chemical
shift of amine
protons can be
variable and
concentration-
dependent. The
signal is often
broad due to
guadrupole
broadening and

exchange with
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trace amounts of

water.

-OCHs

~3.9-4.1

Singlet (s)

3H

The methoxy
group protons
are expected to
appear as a
sharp singlet in

this region.

Predicted *C NMR Spectrum

The 13C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in

the molecule.

Predicted Chemical Shift

Assignment Rationale
(3, ppm)
This carbon is attached to both
the electronegative nitrogen
C-2 ~155 - 160 _
and oxygen atoms, causing a
significant downfield shift.
The carbon bearing the amine
C-3 ~125-130
group.
C-4 ~120- 125 Aromatic CH carbon.
This carbon is attached to the
bromine atom, and its chemical
C-5 ~100 - 105 o
shift is influenced by the heavy
atom effect.
The aromatic CH carbon
C-6 ~140 - 145 . . :
adjacent to the ring nitrogen.
The carbon of the methoxy
-OCHs ~50 - 55

group.
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Experimental Protocol for NMR Data Acquisition

o Sample Preparation: Accurately weigh approximately 10-20 mg of 5-Bromo-2-
methoxypyridin-3-amine and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDClsz, DMSO-de) in a 5 mm NMR tube.

e 1H NMR Acquisition:
o Use a 400 MHz or higher field NMR spectrometer.
o Acquire a standard one-pulse proton spectrum.
o Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
o Use a sufficient number of scans to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.
o Set the spectral width to cover the expected range (e.g., 0-180 ppm).

o Alarger number of scans will be necessary compared to *H NMR due to the lower natural

abundance of 13C.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR
spectrum of 5-Bromo-2-methoxypyridin-3-amine will be characterized by absorptions
corresponding to its amine, methoxy, and aromatic functionalities.

Predicted IR Absorption Bands

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1520566?utm_src=pdf-body
https://www.benchchem.com/product/b1520566?utm_src=pdf-body
https://www.benchchem.com/product/b1520566?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Wavenumber (cm~?)

Intensity Assignment

N-H stretching (asymmetric

3450 - 3300 Medium, two bands and symmetric) of the primary
amine.
3100 - 3000 Weak to Medium Aromatic C-H stretching.
) Aliphatic C-H stretching of the
2950 - 2850 Weak to Medium
methoxy group.
) N-H bending (scissoring) of the
1620 - 1580 Medium to Strong _ _
primary amine.
) C=C and C=N ring stretching
1580 - 1450 Medium to Strong o
of the pyridine ring.
Asymmetric C-O-C stretching
1250 - 1200 Strong
of the aryl ether.
) Symmetric C-O-C stretching of
1050 - 1000 Medium
the aryl ether.
Below 800 Medium to Strong C-Br stretching.

Experimental Protocol for IR Data Acquisition

e Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal. This is the most common and convenient method.

o KBr Pellet: Alternatively, mix a small amount of the sample with dry potassium bromide

(KBr) powder and press it into a thin, transparent pellet.

o Data Acquisition:

o Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Record the spectrum in the mid-IR range (4000-400 cm™1).
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o Collect a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

o Perform a background scan before running the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum

e Molecular lon (M*): The mass spectrum will show a characteristic isotopic pattern for the
molecular ion due to the presence of bromine ("°Br and 81Br in approximately a 1:1 ratio).
Therefore, two peaks of nearly equal intensity will be observed at m/z 202 and 204.
PubChemlLite predicts an [M+H]* adduct at m/z 202.98146][2].

e Major Fragmentation Pathways:
o Loss of a methyl radical (*CHs): Resulting in a fragment ion at m/z 187/189.
o Loss of a methoxy radical (*OCH?s): Leading to a fragment at m/z 171/173.

o Loss of HCN: A common fragmentation pathway for pyridine rings, which would result in a
five-membered ring fragment.

Experimental Protocol for Mass Spectrometry Data
Acquisition

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method
such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid
Chromatography (LC-MS).

« lonization: Use an appropriate ionization technique.
o Electron lonization (El): Often used with GC-MS, provides detailed fragmentation patterns.

o Electrospray lonization (ESI): Commonly used with LC-MS, a soft ionization technique that
typically produces the protonated molecular ion [M+H]*.
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e Mass Analysis: Scan a mass range appropriate for the expected molecular weight and
fragments (e.g., m/z 50-300).

e High-Resolution Mass Spectrometry (HRMS): For unambiguous molecular formula
confirmation, HRMS can be used to determine the exact mass of the molecular ion to within
a few parts per million.

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of 5-Bromo-2-methoxypyridin-3-amine follows a logical
workflow, ensuring the unambiguous confirmation of its structure and purity.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and
complementary suite of tools for the unambiguous identification and characterization of 5-
Bromo-2-methoxypyridin-3-amine. This guide offers a predictive framework for the expected
spectroscopic data, grounded in established chemical principles and data from analogous
compounds. Furthermore, the outlined experimental protocols provide a standardized approach
for researchers to acquire high-quality data for this compound, ensuring the integrity and
reproducibility of their scientific work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 5-Bromo-2-
methoxypyridin-3-amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1520566#spectroscopic-data-for-5-bromo-2-
methoxypyridin-3-amine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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